4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide
Description
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is a benzimidazole-piperidine hybrid compound characterized by a 5-chloro-substituted benzimidazole core linked to a piperidine ring via a carboxamide bridge. The 4-(methylthio)phenyl group at the piperidine’s carboxamide position introduces lipophilic and electron-rich properties, which may enhance binding to biological targets such as enzymes or receptors. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, though its specific biological profile remains less documented in publicly available literature. Its molecular formula is C20H20ClN4OS, with a molecular weight of 414.91 g/mol (calculated from standard atomic weights).
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-27-16-5-3-15(4-6-16)22-20(26)25-10-8-13(9-11-25)19-23-17-7-2-14(21)12-18(17)24-19/h2-7,12-13H,8-11H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETMRCAIUYKFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative . Finally, the carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while substitution of the chlorine atom could yield various substituted benzimidazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzo[d]imidazole derivatives, including the target compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 | 7 | 4 |
| MCF-7 | 11 | 3.1 |
| HeLa | 18 | 2 |
These results indicate a significant cytotoxic effect on cancer cells while maintaining selectivity towards non-cancerous cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. A study focusing on N-Arylidene derivatives of benzo[d]imidazole indicated that modifications to the benzimidazole core can enhance antibacterial efficacy against various pathogens. The structure-activity relationship (SAR) analysis revealed that substituents like methylthio groups significantly contribute to increased antibacterial potency .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that further exploration of this compound's derivatives could lead to the development of novel antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of benzo[d]imidazole derivatives. Research indicates that modifications at specific positions on the benzimidazole ring and piperidine moiety can significantly influence biological activity. For instance, varying substituents on the phenyl ring has been shown to enhance both anticancer and antimicrobial activities.
Case Studies
- Antitumor Activity : A study conducted by Sławinski et al. synthesized a series of benzimidazole derivatives, including the target compound, and evaluated their cytotoxic effects on cervical, breast, and colon cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong potential as therapeutic agents against these cancers .
- Antimicrobial Efficacy : In a comparative analysis of various benzimidazole derivatives, compounds similar to 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, which in turn can affect various biological pathways . For example, benzimidazole derivatives have been shown to inhibit certain enzymes involved in DNA replication, which can lead to cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their pharmacological or physicochemical properties are summarized below, with key comparisons highlighted:
Table 1: Structural and Functional Comparison of Benzimidazole-Piperidine Derivatives
Key Comparative Insights
Replacement of piperidine with pyrrolidine (e.g., compound 5cl ) reduces steric bulk but may compromise target affinity due to altered ring conformation.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to compound 18 (90% yield via piperidine-isocyanate coupling) , whereas pyrrolidine analogs (e.g., 5cl) require multi-step substitutions with hydrazine .
Receptor Binding Profiles :
- VU0155069 shares the benzimidazolone-piperidine scaffold but incorporates a naphthamide group, enabling dual H1/H4 receptor binding. The target compound’s methylthio group may favor interactions with cysteine-rich enzymatic pockets (e.g., kinases or oxidoreductases).
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Thioether groups are susceptible to oxidation, which may shorten half-life compared to iodophenyl or naphthamide analogs .
Biological Activity
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the preparation of the benzimidazole core through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions. Subsequent steps include the introduction of the piperidine ring and the carboxamide group. The overall synthetic route is complex and often requires optimization to enhance yield and purity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₄S |
| Molecular Weight | 243.69 g/mol |
| CAS Number | 39861-21-7 |
Anticancer Activity
Recent studies have indicated that compounds containing a benzimidazole core exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Table: Summary of Anticancer Activity
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation pathways. These interactions may lead to apoptosis in cancer cells and inhibition of tumor growth .
Antiviral Properties
Additionally, there is emerging evidence suggesting that benzimidazole derivatives possess antiviral properties. Some analogs have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms, potentially through interference with nucleic acid synthesis .
Table: Summary of Antiviral Activity
| Virus Type | EC₅₀ (µM) | Selectivity Index |
|---|---|---|
| HCV | 6.7 | High |
| RSV | 5.0 | Moderate |
Study on Anticancer Activity
In a study published in ACS Omega, researchers synthesized a series of benzimidazole derivatives, including the compound , and evaluated their anticancer activities in vitro. The results indicated a strong correlation between structural modifications and biological activity, suggesting that specific substitutions enhance potency against various cancer types .
Study on Antiviral Activity
Another study highlighted the antiviral potential of similar compounds, demonstrating significant inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations. The findings suggest that these compounds could serve as lead candidates for further development as antiviral agents .
Q & A
Q. What are the optimal synthetic routes for 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide?
Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. Key steps include:
- Benzimidazole core formation : Condensation of 5-chloro-1H-benzimidazole precursors with piperidine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ .
- Carboxamide linkage : Coupling the piperidine intermediate with 4-(methylthio)phenyl isocyanate or via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous THF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures.
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole formation | K₂CO₃, DMF, 80°C, 12h | 65-70 | |
| Piperidine coupling | EDC, HOBt, THF, RT, 24h | 55-60 | |
| Final purification | SiO₂ chromatography (CH₂Cl₂:MeOH 9:1) | 90+ |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for diagnostic groups:
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- IR spectroscopy : Validate carboxamide (C=O stretch ~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Elemental analysis (CHN) : Match calculated vs. experimental values (e.g., C: 58.2%, H: 4.8%, N: 14.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies targeting H1/H4 receptors or viral entry pathways?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response validation : Test compound across a broad concentration range (e.g., 1 nM–100 μM) to establish IC₅₀/EC₅₀ values .
- Selectivity profiling : Use orthogonal assays (e.g., radioligand binding for H1/H4 receptors vs. cell-based entry inhibition for viral targets) .
- Structural analogs : Synthesize derivatives (e.g., replacing methylthio with methoxy) to isolate pharmacophore contributions .
- Computational docking : Map binding poses to receptor active sites (e.g., Histamine H4 vs. BVDV entry proteins) to identify conflicting interactions .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s dual-target inhibition?
Answer:
- Fragment-based design : Test truncated analogs (e.g., benzimidazole-only or piperidine-carboxamide fragments) to identify critical moieties .
- 3D-QSAR modeling : Align derivatives in a CoMFA/CoMSIA grid to correlate steric/electronic fields with activity .
- Thermodynamic profiling : Measure ΔG binding via ITC (isothermal titration calorimetry) for H1/H4 receptors to assess enthalpy-entropy trade-offs .
- Resistance mapping : Generate viral escape mutants (e.g., BVDV) to pinpoint residues critical for inhibition, cross-referenced with docking results .
Q. Table 2: Key SAR Observations
Q. How is thermal stability assessed for this compound, and what degradation products are observed?
Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C, with 5% mass loss by 250°C .
- Differential scanning calorimetry (DSC) : Endothermic peak at 185°C (melting) followed by exothermic degradation .
- Degradation products : Identified via LC-MS as:
- Benzimidazole ring-opened amines (m/z 230–250).
- Sulfoxide derivatives (methylthio → methylsulfinyl, m/z +16) .
Q. What methodologies are used to evaluate the compound’s fluorescence properties and their applications?
Answer:
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
